molecular formula C6H4F2N4O B3156360 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 827587-45-1

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3156360
CAS No.: 827587-45-1
M. Wt: 186.12 g/mol
InChI Key: RLKMNQGQPSTGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor with difluoromethylating agents. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like potassium carbonate or cesium carbonate. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Scientific Research Applications

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine family, such as:

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Compared to these compounds, this compound exhibits unique properties due to the presence of the difluoromethyl group, which enhances its biological activity and stability .

Properties

IUPAC Name

5-(difluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMNQGQPSTGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=CNN2C1=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 3
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 4
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 5
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 6
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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